N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide
Description
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide is a synthetic small molecule characterized by a fused imidazo[1,2-a]pyrimidine core linked to a substituted phenyl group and a 4-phenylbutanamide side chain. The imidazopyrimidine scaffold is notable for its role in modulating kinase activity, particularly in oncology and inflammatory diseases . The methyl substituent at the 2-position of the phenyl ring and the phenylbutanamide moiety are critical for target binding and metabolic stability.
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-17-11-12-19(21-16-27-14-6-13-24-23(27)26-21)15-20(17)25-22(28)10-5-9-18-7-3-2-4-8-18/h2-4,6-8,11-16H,5,9-10H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNNMMIUKVOGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl core. This can be achieved through multicomponent reactions, condensation reactions, and intramolecular cyclizations[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a .... The phenyl and butanamide groups are then introduced through subsequent reactions, often involving acylation and amide bond formation[{{{CITATION{{{_2{Synthesis of Novel Amide-Functionalized Imidazo [1,2- a]pyrimidin-5 (1 ...](https://link.springer.com/article/10.1134/S1070428022030216).
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide has shown potential as a pharmacophore in drug discovery. Its derivatives may exhibit biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: In medicine, this compound and its derivatives could be explored for therapeutic applications. Its potential as an anticancer agent has been investigated, with some derivatives showing promising results in preclinical studies.
Industry: In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Key Compound: N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide
- Structural Difference : Replaces the 2-methyl group on the phenyl ring with a methoxy (-OCH₃) group .
- Metabolism: Methoxy groups are prone to oxidative demethylation, which may shorten half-life compared to the methyl analogue. Binding Affinity: The methyl group’s steric bulk may improve hydrophobic interactions with target proteins, whereas methoxy’s electron-donating effects could alter π-π stacking.
Fluorinated Analogues (e.g., 1383619-76-8)
- Structural Features : Incorporates fluorine and trifluoromethyl (-CF₃) groups on the phenyl ring .
- Impact :
- Lipophilicity : Fluorine and -CF₃ enhance lipid solubility, improving blood-brain barrier penetration.
- Metabolic Stability : Fluorination reduces susceptibility to cytochrome P450 oxidation, increasing half-life.
- Electron Effects : Electron-withdrawing -CF₃ may weaken binding to electron-rich kinase pockets compared to the target compound’s unsubstituted phenylbutanamide.
Compounds with Sulfonamide and Morpholine Moieties
Example: N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Structural Divergence : Replaces imidazopyrimidine with a morpholinylpyrimidine core and sulfonamide linkage .
- Impact :
- Target Selectivity : Sulfonamides often exhibit broader kinase inhibition profiles, while the imidazopyrimidine core in the target compound may confer specificity for tyrosine kinases.
- Pharmacokinetics : Sulfonamide groups increase molecular weight (e.g., 1264494-54-3 has MW 687.84 g/mol) and may reduce oral bioavailability compared to the amide-based target compound .
Stereochemically Complex Analogues (Pharmacopeial Forum)
Example: (R)- and (S)-configured tetrahydropyrimidinyl butanamides
- Structural Complexity: Features stereocenters and bulky substituents like dimethylphenoxy groups .
- Impact :
- Synthesis Difficulty : Multi-step synthesis required for stereochemical purity, unlike the target compound’s simpler achiral structure.
- Target Engagement : Bulky groups may hinder binding to flat kinase ATP pockets, whereas the target’s planar imidazopyrimidine core aligns better with such sites.
Research Findings and Implications
- Target vs. Methoxy Analogue : The methyl group in the target compound likely optimizes a balance between solubility and target engagement, whereas the methoxy analogue’s polarity may limit cellular uptake .
- Halogenation Effects : Fluorinated analogues (e.g., 1383619-76-8) demonstrate superior stability but may trade off target affinity due to steric and electronic effects .
Q & A
Q. Comparative Analysis :
| Compound | Core Structure | Key Biological Activity | Unique Feature |
|---|---|---|---|
| Target Compound | Imidazo[1,2-a]pyrimidine | CDK2/COX-2 dual inhibition | Phenylbutanamide side chain |
| 2-Methylimidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | Antimicrobial (MIC: 8 µg/mL) | Lacks pyrimidine ring |
| 3-Bromo-2-methyl derivative | Imidazo[1,2-a]pyridinium | Anticancer (IC50: 12 µM) | Bromine enhances electrophilicity |
Implications : The phenylbutanamide group enhances target specificity but may reduce solubility compared to smaller substituents .
Advanced: What experimental strategies can optimize yield in large-scale synthesis while minimizing byproducts?
Q. Methodological Answer :
- Catalyst screening : Use NaOAc or K2CO3 to accelerate cyclization (yield increase from 55% to 77% observed in analogous syntheses) .
- Solvent optimization : Replace DCM with THF/water biphasic systems to improve reaction homogeneity .
- Process analytical technology (PAT) : Implement inline FTIR to monitor intermediate formation and adjust stoichiometry dynamically .
Advanced: How can researchers validate the proposed mechanism of action involving CDK2 inhibition?
Q. Methodological Answer :
- In vitro kinase assays : Use recombinant CDK2/cyclin E complexes with ATP concentration titrations (Km ~ 15 µM) .
- Cellular validation :
- Treat HCT-116 colon cancer cells with the compound (1–10 µM).
- Measure cell cycle arrest (G1 phase) via flow cytometry and apoptosis (Annexin V/PI staining) .
- Structural validation : Co-crystallize the compound with CDK2 (PDB deposition) to confirm binding to the ATP pocket .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
